Pyridin-4-olate

Organocatalysis CO₂ fixation Cyclic carbonate synthesis

Pyridin-4-olate (CAS 33630-91-0) is the deprotonated conjugate base of 4-hydroxypyridine, offering a bifunctional anionic oxygen and aromatic nitrogen coordination platform. Unlike neutral 4-hydroxypyridine, it enables μ₂-N:O bridging essential for constructing extended polymeric architectures and MOFs. In ion-pair organocatalysis, the 4-pyridinolate anion delivers superior performance, achieving 90% selectivity for styrene carbonate and 80–99% cyclic carbonate yields from terminal epoxides. For polylactide synthesis, DBUH⁺/4-PyO⁻ ion-pair catalysts reach 95% L-lactide conversion in 15 min with narrow dispersity (Đ=1.10–1.25). Procure this specialized anionic ligand when neutral or 2-pyridinolate analogs fail to deliver the required bridging coordination, nucleophilicity, or catalytic activity.

Molecular Formula C5H4NO-
Molecular Weight 94.09g/mol
Cat. No. B372684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-olate
Molecular FormulaC5H4NO-
Molecular Weight94.09g/mol
Structural Identifiers
SMILESC1=CN=CC=C1[O-]
InChIInChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)/p-1
InChIKeyGCNTZFIIOFTKIY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-olate Procurement Guide: Conjugate Base of 4-Hydroxypyridine for Coordination Chemistry, Catalysis, and Hydrogen Storage Applications


Pyridin-4-olate (CAS 33630-91-0; molecular formula C₅H₄NO⁻) is the deprotonated conjugate base of 4-hydroxypyridine (4-pyridinol). It exists as the anionic form of a tautomeric system in which 4-hydroxypyridine interconverts with 4-pyridone [1]. As a bifunctional ligand, pyridin-4-olate possesses both an anionic oxygen center and an aromatic nitrogen atom capable of metal coordination, enabling distinct binding modes that differ from neutral 4-hydroxypyridine, pyridine N-oxide, and other positional isomers such as 2-pyridinolate [2]. This compound serves as a nucleophilic anion in ion-pair organocatalysts, a ligand for constructing coordination polymers, and a component in reversible hydrogen storage systems.

Why Pyridin-4-olate Cannot Be Substituted with Generic Pyridine Derivatives or Other Positional Isomers


Simple substitution of pyridin-4-olate with structurally related compounds—such as neutral 4-hydroxypyridine, pyridine N-oxide, or 2-pyridinolate—will not reproduce the functional outcomes observed in target applications due to fundamental differences in coordination chemistry, nucleophilicity, and tautomer-driven reactivity. Pyridin-4-olate provides an anionic oxygen donor that is absent in neutral 4-hydroxypyridine, enabling distinct bridging coordination modes (μ₂-N:O) and the formation of extended polymeric architectures [1]. Compared with 2-pyridinolate, the para-positioning of the hydroxyl group in pyridin-4-olate yields different self-association behavior (oligomerization versus dimerization) that critically influences solution-phase reactivity [2]. In ion-pair organocatalysis, the 4-substituted pyridinolate anion demonstrates markedly superior catalytic performance relative to its 2- and 3-substituted counterparts [3]. The evidence below quantifies these differentiating properties.

Pyridin-4-olate Quantitative Evidence: Performance Differentiation vs. 2- and 3-Pyridinolates in Catalysis, Coordination, and Hydrogen Storage


Catalytic Selectivity Advantage of Cholinium 4-Pyridinolate vs. 2- and 3-Pyridinolates in CO₂ Cycloaddition

In a comparative study evaluating cholinium pyridinolate ion-pair catalysts for CO₂ cycloaddition to epoxides, the 4-pyridinolate-based catalyst ([Ch]⁺[4-OP]⁻) was identified as the optimal catalyst among the three positional isomers tested (2-, 3-, and 4-substituted) [1]. The 4-pyridinolate system achieved 90% selectivity for styrene carbonate formation under standardized conditions, outperforming both the 2- and 3-substituted analogues. This positional effect is attributed to the distinct electronic and steric environment of the 4-substituted pyridinolate anion, which optimizes its dual role as both hydrogen bond acceptor and nucleophile in the catalytic cycle.

Organocatalysis CO₂ fixation Cyclic carbonate synthesis

Coordination Polymer Architecture Differentiation: Pyridin-4-olate Forms Polymeric Ag(I) Chains via μ₂-N:O Bridging, in Contrast to 4-Hydroxypyridine Coordination

X-ray crystallographic analysis of the silver(I) complex [Ag(C₅H₄NO)(C₅H₅NO)]ₙ reveals that pyridin-4-olate engages in μ₂-N:O bridging coordination, generating a polymeric neutral chain structure [1]. The Ag(I) atom exhibits a T-shaped coordination geometry defined by one N atom from neutral pyridin-4-ol and one O plus one N atom from two independent pyridin-4-olate bridges, with the N-Ag-N moiety approximately linear. This bridging μ₂-N:O binding mode is a direct consequence of the deprotonated anionic oxygen of pyridin-4-olate and cannot be replicated by neutral 4-hydroxypyridine, which coordinates—if at all—only weakly through the O atom due to N-protonation [1].

Coordination chemistry Crystal engineering Silver complexes

Hydrogen Storage Performance: Potassium 4-Pyridinolate System Delivers 4.3 wt% Capacity with ΔHd of 35.15 kJ/mol-H₂

The potassium 4-piperidinolate/4-pyridinolate pair (4-K-pip/4-K-pyr) was computationally evaluated and experimentally validated for reversible hydrogen storage applications [1]. Density functional theory calculations indicate a favorable dehydrogenation enthalpy change (ΔHd) of 35.15 kJ/mol-H₂ for this system, with a total hydrogen storage capacity of 4.3 wt%. Comparative analysis attributes the superior hydrogen desorption performance of potassium 4-piperidinolate relative to closely related hydrogen-rich compounds to favorable ΔHd arising from synergistic electronic effects of the ring nitrogen and the potassium counterion [1].

Hydrogen storage Energy materials Reversible dehydrogenation

Polymerization Efficiency: DBUH⁺/4-Pyridinolate Ion Pair Achieves 95% L-Lactide Conversion in 15 Minutes

A comparative evaluation of nine ion-pair catalysts for bulk ring-opening polymerization (ROP) of L-lactide (LLA) identified the DBUH⁺/4-PyO⁻ ion pair—comprising protonated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-pyridinolate—as the optimal system [1]. Under bulk conditions at 140 °C with a monomer:initiator:catalyst ratio of 25:1:1, DBUH⁺/4-PyO⁻ achieved 95% conversion of LLA within 15 minutes. The resulting polylactide exhibited predicted molecular weights (Mn,NMR = 3.3–23.9 kg·mol⁻¹) and narrow dispersity (Ð = 1.10–1.25). The 4-pyridinolate anion was selected among 2-, 3-, and 4-pyridinols as the optimal nucleophilic component for this catalyst design [1].

Ring-opening polymerization Organocatalysis Biodegradable polymers

Self-Association Behavior Distinction: 4-Pyridone/Pyridin-4-olate System Forms Oligomers vs. Dimers for 2-Isomer Systems

Quantitative analysis of protomeric equilibrium and self-association behavior reveals a fundamental difference between 4-substituted and 2-substituted hydroxypyridine/pyridone systems [1]. While 2-substituted isomers associate predominantly as dimers (e.g., 2-pyridone is 85% dimerized at 0.01 M in benzene), the 4-substituted systems form higher-order oligomers (reported as trimers in chloroform for 4-pyridone). This divergence in self-association behavior directly impacts apparent solution protomeric equilibrium constants and must be accounted for when interpreting reactivity data or designing solution-phase applications [1].

Tautomerism Self-association Solution chemistry

Pyridin-4-olate Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Halide-Free Organocatalysis for CO₂ Fixation into Cyclic Carbonates

Researchers developing sustainable CO₂ utilization processes should procure pyridin-4-olate for preparing cholinium 4-pyridinolate ([Ch]⁺[4-OP]⁻) ion-pair catalysts. Under optimized conditions (120 °C, 1 MPa CO₂, 5 mol% catalyst loading, 12 h), this catalyst achieves 90% selectivity for styrene carbonate formation and converts terminal epoxides to cyclic carbonates in 80–99% yields [1]. The 4-substituted pyridinolate outperforms 2- and 3-isomers, making it the preferred anion component for this halide-free organocatalytic platform.

Coordination Polymer and MOF Synthesis Requiring μ₂-N:O Bridging Ligands

Crystal engineers and MOF researchers should select pyridin-4-olate when targeting extended polymeric architectures. The compound engages in μ₂-N:O bridging coordination with Ag(I), generating 1D polymeric chains with T-shaped metal geometry and linear N-Ag-N moieties [1]. This bridging mode, enabled by the anionic oxygen and available nitrogen lone pair, is inaccessible with neutral 4-hydroxypyridine, which coordinates weakly through oxygen only, or with 2-pyridinolate, which exhibits distinct dimeric association behavior [2].

Reversible Chemical Hydrogen Storage Material Development

Energy materials researchers should procure pyridin-4-olate as a precursor for potassium 4-pyridinolate-based hydrogen storage systems. The 4-K-pip/4-K-pyr pair delivers 4.3 wt% hydrogen storage capacity with a favorable dehydrogenation enthalpy of 35.15 kJ/mol-H₂, enabling reversible cycling under moderate conditions in both solid-state and aqueous solution environments [1]. The favorable thermodynamics arise from synergistic electronic effects between the ring nitrogen and potassium counterion—features that distinguish this system from alternative hydrogen-rich organic carriers.

Rapid Ring-Opening Polymerization for Biodegradable Polyester Synthesis

Polymer chemists synthesizing polylactide and related biodegradable polyesters should utilize pyridin-4-olate-derived DBUH⁺/4-PyO⁻ ion-pair catalysts. Under bulk ROP conditions at 140 °C with a monomer:initiator:catalyst ratio of 25:1:1, this system achieves 95% L-lactide conversion within 15 minutes, producing polymers with controlled molecular weights (3.3–23.9 kg·mol⁻¹) and narrow dispersity (Ð = 1.10–1.25) [1]. Among nine ion-pair catalysts evaluated, the 4-pyridinolate-containing pair demonstrated optimal performance for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-4-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.